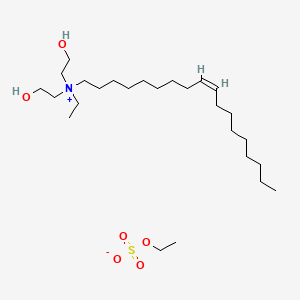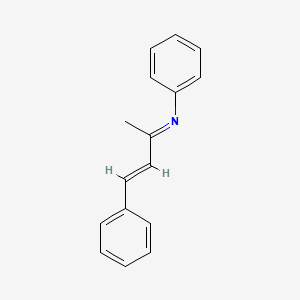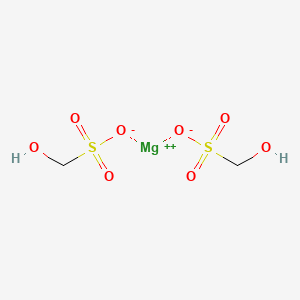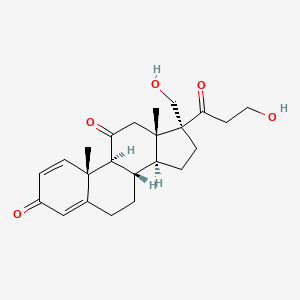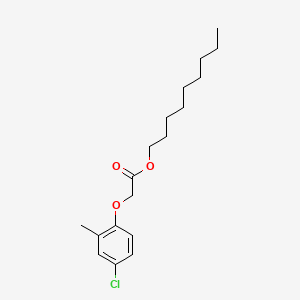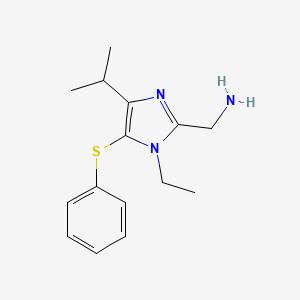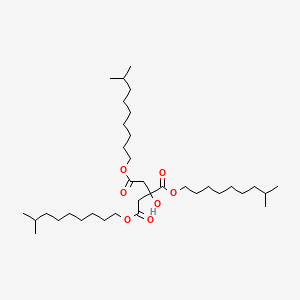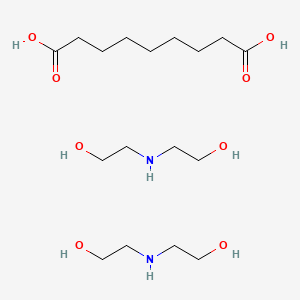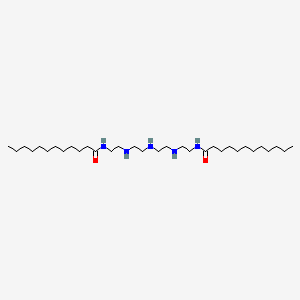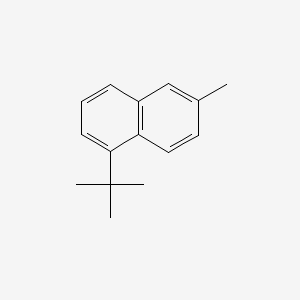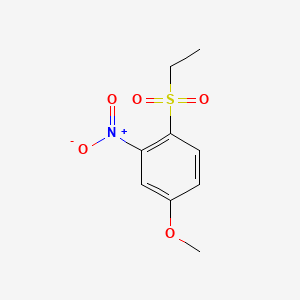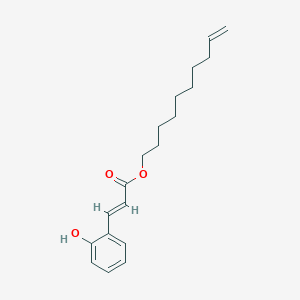
2-Propenoic acid, 3-(2-hydroxyphenyl)-, 9-decen-1-yl ester, (2E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 3-(2-hydroxyphenyl)-, 9-decen-1-yl ester, (2E)- is an organic compound with the molecular formula C19H26O3 . This compound is known for its unique structure, which includes a propenoic acid moiety esterified with a 9-decen-1-yl group and a hydroxyphenyl substituent. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 2-Propenoic acid, 3-(2-hydroxyphenyl)-, 9-decen-1-yl ester, (2E)- typically involves esterification reactions. One common method involves the reaction of 2-Propenoic acid with 3-(2-hydroxyphenyl)-9-decen-1-ol under acidic conditions to form the ester. Industrial production methods may involve similar esterification processes but on a larger scale, often using catalysts to increase the reaction rate and yield.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The hydroxyphenyl group can undergo electrophilic aromatic substitution reactions. Common reagents used in these
Properties
CAS No. |
238402-46-5 |
|---|---|
Molecular Formula |
C19H26O3 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
dec-9-enyl (E)-3-(2-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C19H26O3/c1-2-3-4-5-6-7-8-11-16-22-19(21)15-14-17-12-9-10-13-18(17)20/h2,9-10,12-15,20H,1,3-8,11,16H2/b15-14+ |
InChI Key |
UUMOACOQIVAMMF-CCEZHUSRSA-N |
Isomeric SMILES |
C=CCCCCCCCCOC(=O)/C=C/C1=CC=CC=C1O |
Canonical SMILES |
C=CCCCCCCCCOC(=O)C=CC1=CC=CC=C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


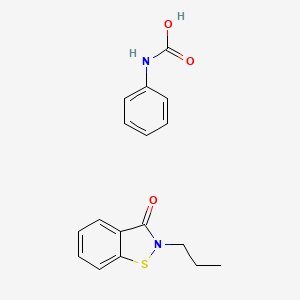
![5,17-dioxaheptacyclo[13.9.0.03,13.04,6.07,12.016,18.019,24]tetracosa-1(15),2,4(6),7,9,11,13,18,20,22-decaene](/img/structure/B12667506.png)
